Fosfenopril-d7

LC-MS/MS Bioanalysis Internal Standard

Fosfenopril-d7 (Fosinoprilat-d7) is a stable isotope-labeled form of the angiotensin-converting enzyme (ACE) inhibitor Fosfenopril (Fosinoprilat), featuring deuterium substitution for enhanced analytical traceability. Fosfenopril itself is the active diacid metabolite of the phosphinic acid prodrug Fosinopril, a third-generation ACE inhibitor with clinically established efficacy in hypertension and heart failure.

Molecular Formula C23H34NO5P
Molecular Weight 442.5 g/mol
Cat. No. B12413101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfenopril-d7
Molecular FormulaC23H34NO5P
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
InChIInChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2
InChIKeyWOIWWYDXDVSWAZ-FLDDMTFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfenopril-d7: Deuterated ACE Inhibitor for Quantitative Bioanalysis and Metabolic Research


Fosfenopril-d7 (Fosinoprilat-d7) is a stable isotope-labeled form of the angiotensin-converting enzyme (ACE) inhibitor Fosfenopril (Fosinoprilat), featuring deuterium substitution for enhanced analytical traceability . Fosfenopril itself is the active diacid metabolite of the phosphinic acid prodrug Fosinopril, a third-generation ACE inhibitor with clinically established efficacy in hypertension and heart failure .

Why Unlabeled Fosfenopril or Lower Deuterated Analogs Cannot Substitute for Fosfenopril-d7 in Quantitative LC-MS/MS Workflows


Generic substitution of Fosfenopril-d7 with unlabeled Fosfenopril or lower deuterated analogs (e.g., d5 variants) fundamentally compromises analytical rigor in quantitative bioanalysis. Unlabeled Fosfenopril cannot serve as an internal standard due to its chemical identity with the target analyte, precluding accurate matrix effect correction and analyte recovery assessment . Lower deuterium incorporation (d5 vs. d7) may increase the risk of isotopic cross-talk and chromatographic co-elution, reducing the mass shift required for unambiguous MS/MS distinction and potentially impairing method specificity in complex biological matrices . Regulatory bioanalytical method validation guidelines explicitly mandate the use of stable isotope-labeled internal standards for small molecule LC-MS/MS assays, making Fosfenopril-d7 the chemically and isotopically matched requirement for compliant Fosinopril/Fosinoprilat quantification .

Quantitative Differentiation Evidence for Fosfenopril-d7 Relative to Comparators


Isotopic Labeling Purity and Analyte Differentiation for LC-MS/MS Quantification

Fosfenopril-d7 provides a minimum mass shift of +7 Da relative to unlabeled Fosfenopril (M = 435.49 g/mol vs. 442.54 g/mol) . This exceeds the +5 Da shift of Fosinoprilat-d5 analogs, offering superior MS/MS channel separation to minimize isotopic cross-contamination. Vendor specifications confirm a deuterated purity of ≥99% (d1-d7 forms) , meeting the threshold for a stable isotope-labeled internal standard (SIL-IS) in regulatory bioanalysis .

LC-MS/MS Bioanalysis Internal Standard Deuterium Labeling

ACE Inhibition Potency and Selectivity Profile

The unlabeled parent compound, Fosfenopril (Fosinoprilat), exhibits high-affinity ACE inhibition with a Ki of 1.5 nM in rabbit lung ACE assays . In comparative insect ACE models, Fosinoprilat (IC50 = 16 nM) was more potent than Enalaprilat (IC50 = 290 nM) and Lisinopril (IC50 = 130 nM) . Fosfenopril-d7 retains this core pharmacophore.

ACE Inhibition IC50 Ki Enzymatic Assay

Anti-Inflammatory Activity via TLR4/NF-κB Pathway Inhibition

Fosfenopril (Fosinoprilat) exhibits concentration-dependent (0–10 μmol/L) inhibition of LPS-induced TLR4 mRNA and surface protein expression in human THP-1 monocytes . This results in decreased NF-κB activation and reduced secretion of IL-1β, IL-6, and TNF-α. In a diabetic dry eye mouse model, Fosfenopril administration increased tear production and decreased corneal fluorescein staining scores, associated with suppressed TLR4/NF-κB/NLRP3 signaling .

TLR4 NF-κB Inflammation Immunology

Physicochemical and Storage Stability for Method Development

Fosfenopril-d7 is stable as a powder for 3 years at -20°C and for 6 months in solution at -20°C . This long-term stability reduces the need for frequent re-characterization during longitudinal studies, in contrast to unlabeled Fosfenopril, which may have more stringent storage requirements due to the absence of deuterium-induced kinetic isotope effects .

Stability Storage LC-MS Method Validation

Optimal Application Scenarios for Fosfenopril-d7 in Pharmaceutical R&D


Regulatory-Compliant Bioequivalence and Pharmacokinetic Studies

Use Fosfenopril-d7 as a stable isotope-labeled internal standard for the quantification of Fosinopril and Fosinoprilat in human plasma, as required by FDA and EMA bioanalytical method validation guidelines . The +7 Da mass shift and high isotopic purity ensure accurate analyte measurement, critical for demonstrating bioequivalence between generic and innovator Fosinopril formulations .

Metabolic Pathway Elucidation and Excretion Profiling

Utilize Fosfenopril-d7 in tracer studies to distinguish administered Fosfenopril from endogenous metabolites and to map the dual hepatic/renal excretion pathways that confer a safety advantage in renally impaired patients . The deuterium label enables precise MS-based tracking of the parent drug and its active metabolite.

Target Engagement and Off-Target Profiling in Inflammation Models

Apply Fosfenopril-d7 in cellular and in vivo assays to investigate the TLR4/NF-κB signaling pathway, leveraging the parent compound's documented inhibitory activity . The deuterated analog allows for simultaneous measurement of target engagement and cytokine modulation without analytical interference.

Method Development and Validation for Generic Drug Applications

Employ Fosfenopril-d7 as a reference standard for developing and validating LC-MS/MS methods in support of Abbreviated New Drug Applications (ANDAs) for generic Fosinopril formulations . Its use ensures method specificity and accuracy, meeting USP and EP monograph requirements.

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